molecular formula C7H8ClN B1345671 3-chloro-N-methylaniline CAS No. 7006-52-2

3-chloro-N-methylaniline

Cat. No.: B1345671
CAS No.: 7006-52-2
M. Wt: 141.6 g/mol
InChI Key: WFGYSQDPURFIFL-UHFFFAOYSA-N
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Description

3-Chloro-N-methylaniline is an organic compound with the molecular formula C7H8ClN. It is a derivative of aniline, where a chlorine atom is substituted at the third position of the benzene ring, and a methyl group is attached to the nitrogen atom. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.

Scientific Research Applications

3-Chloro-N-methylaniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of dyes and pigments.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially in designing molecules with specific pharmacological activities.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Safety and Hazards

3-chloro-N-methylaniline is toxic if inhaled and may cause damage to organs through prolonged or repeated exposure . It is harmful if swallowed, harmful in contact with skin, causes skin irritation, and causes serious eye irritation . It is recommended to use this chemical only outdoors or in a well-ventilated area and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

3-chloro-N-methylaniline may be used as a starting material in the preparation of various compounds . Its effective methylation with methanol, catalyzed by cyclometalated ruthenium complexes, represents a promising direction for future research .

Biochemical Analysis

Biochemical Properties

3-Chloro-N-methylaniline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It can undergo C3 borylation in the presence of an iridium catalyst . This interaction suggests that this compound can participate in complex biochemical pathways, potentially influencing the activity of enzymes involved in these reactions. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under ambient conditions . Prolonged exposure to light or heat may lead to its degradation, resulting in reduced efficacy or altered biological activity. Long-term effects on cellular function can include changes in cell viability, proliferation, and differentiation.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-N-methylaniline can be synthesized through several methods. One common route involves the nitration of 3-chlorotoluene to form 3-chloro-4-nitrotoluene, followed by reduction to 3-chloro-4-methylaniline. The final step involves the methylation of the amine group to produce this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the direct nucleophilic substitution of 3-chloronitrobenzene followed by reduction and methylation steps. This method is efficient and scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-N-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-N-methylaniline is unique due to the presence of both the chlorine substituent and the methyl group on the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .

Properties

IUPAC Name

3-chloro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-9-7-4-2-3-6(8)5-7/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGYSQDPURFIFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00220342
Record name Benzenamine, 3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7006-52-2
Record name Benzenamine, 3-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007006522
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 3-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00220342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-N-methylaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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